5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Overview
Description
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at positions 5 and 2,6 respectively, along with an aldehyde group at position 3 . This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde typically involves the bromination of 2,6-dimethoxypyridine followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-2,6-dimethoxypyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals . Its unique structure allows for the formation of complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals . Its versatility makes it a valuable compound in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The bromine and methoxy groups contribute to its overall reactivity and binding affinity .
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridine-3-carbaldehyde
- 5-Bromo-2,6-dimethoxypyridine
- 2,6-Dimethoxypyridine-3-carbaldehyde
Comparison: 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is unique due to the presence of both bromine and methoxy groups at specific positions on the pyridine ring . This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
5-bromo-2,6-dimethoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQJVSZKYEKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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